Boc-3-(Methylseleno)-D-Ala-OH
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Overview
Description
Boc-3-(Methylseleno)-D-Ala-OH, also known as Boc-3-(Methylseleno)-D-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methylseleno group attached to the D-alanine molecule. This compound is primarily used in peptide synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected D-alanine . The methylseleno group is then introduced using a suitable selenium reagent under controlled conditions .
Industrial Production Methods
Industrial production of Boc-3-(Methylseleno)-D-Ala-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-3-(Methylseleno)-D-Ala-OH undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the methylseleno group back to its original state or to other selenium-containing compounds.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, and various substituted alanine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-3-(Methylseleno)-D-Ala-OH has several scientific research applications:
Mechanism of Action
The mechanism of action of Boc-3-(Methylseleno)-D-Ala-OH involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective functionalization. The methylseleno group can undergo redox reactions, influencing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Boc-3-(Methylthio)-D-Ala-OH: Similar structure but with a methylthio group instead of a methylseleno group.
Boc-3-(Methylsulfonyl)-D-Ala-OH: Contains a methylsulfonyl group, offering different reactivity and properties.
Boc-3-(Methylamino)-D-Ala-OH: Features a methylamino group, providing distinct chemical behavior
Uniqueness
Boc-3-(Methylseleno)-D-Ala-OH is unique due to the presence of the methylseleno group, which imparts specific redox properties and potential biological activity. This makes it valuable in research focused on selenium chemistry and its applications in medicine and industry .
Biological Activity
Boc-3-(Methylseleno)-D-Ala-OH is a selenium-containing amino acid derivative that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, inflammation, and immune response modulation. This compound integrates selenium into its structure, which is known for its multifaceted roles in biological systems, including antioxidant properties and involvement in selenoprotein synthesis.
Chemical Structure and Properties
This compound is a modified form of D-Alanine with a methylselenyl group. The presence of selenium in its structure is critical as it influences the compound's reactivity and biological interactions. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO₂Se |
Molecular Weight | 195.16 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antioxidant Properties
Selenium compounds, including this compound, are recognized for their antioxidant capabilities. They contribute to the reduction of reactive oxygen species (ROS) and play a role in protecting cells from oxidative damage. Research indicates that selenium can enhance the activity of antioxidant enzymes such as glutathione peroxidases, which are crucial for cellular defense mechanisms against oxidative stress .
Immune Modulation
Selenium's role in immunity is well-documented. Adequate selenium levels are essential for optimal immune cell function, influencing both innate and adaptive immune responses. Studies have shown that selenium supplementation can enhance T-cell proliferation and cytokine production, which are vital for effective immune responses . this compound may similarly modulate immune functions through its incorporation into selenoproteins.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are linked to its ability to modulate signaling pathways involved in inflammation. Selenium has been shown to influence the expression of pro-inflammatory cytokines and can help regulate chronic inflammatory conditions . This suggests that this compound could be beneficial in managing diseases characterized by excessive inflammation.
Study on Selenium and Immune Response
A comprehensive study reviewed the effects of selenium on immune cell signaling and function. It highlighted how selenium deficiency impairs immune cell activation and proliferation, leading to increased susceptibility to infections . The administration of selenium-rich compounds was associated with improved outcomes in various models of immune dysfunction.
In Vivo Studies
In animal models, compounds similar to this compound have demonstrated protective effects against oxidative stress-induced damage. For instance, experiments involving selenized yeast showed enhanced survival rates under oxidative stress conditions, suggesting a protective role attributed to selenium incorporation .
Properties
Molecular Formula |
C9H17NO4Se |
---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChI Key |
LCDYDFZQTGADFX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[Se]C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O |
Origin of Product |
United States |
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